molecular formula C16H15NO3 B500506 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate CAS No. 886130-39-8

1-Oxo-1-(p-tolyl)propan-2-yl nicotinate

Cat. No.: B500506
CAS No.: 886130-39-8
M. Wt: 269.29g/mol
InChI Key: ROYAPJOEDDFVHK-UHFFFAOYSA-N
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Description

1-Oxo-1-(p-tolyl)propan-2-yl nicotinate is a high-purity chemical compound offered for research and development purposes. This molecule features a nicotinate (pyridine-3-carboxylate) ester linked to a propan-1-one backbone with a p-tolyl group, a structural motif found in compounds studied for their diverse chemical and biological properties . While specific biological data for this compound may be limited, its structure is analogous to other 1-aryl-2-yl nicotinate and propanone derivatives that have been synthesized and characterized for their potential in medicinal chemistry . For instance, related structures containing the 1-oxo-1-(tolyl)propan-2-yl group have been identified as key intermediates in organic synthesis , and similar compounds featuring fused heterocyclic systems have been explored for various pharmacological activities, including as kinase inhibitors for potential use in proliferative diseases . Researchers can utilize this compound as a versatile building block or intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds . Its well-defined structure makes it a suitable candidate for method development in analytical chemistry, crystal structure analysis, and computational studies (e.g., Density Functional Theory or DFT) to understand its electronic properties and reactivity . This product is intended for chemical analysis and research applications in laboratory settings only. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(4-methylphenyl)-1-oxopropan-2-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-5-7-13(8-6-11)15(18)12(2)20-16(19)14-4-3-9-17-10-14/h3-10,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYAPJOEDDFVHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for 1 Oxo 1 P Tolyl Propan 2 Yl Nicotinate

Retrosynthetic Dissection and Precursor Identification

Retrosynthetic analysis of the target molecule, 1-oxo-1-(p-tolyl)propan-2-yl nicotinate (B505614), identifies the primary disconnection at the ester bond. This bond is logically formed between an alcohol and a carboxylic acid (or its activated derivative). This dissection points to two key precursors:

Alcohol Precursor : 2-hydroxy-1-(p-tolyl)propan-1-one. This is a chiral α-hydroxy ketone, which provides the core structure and the stereocenter of the "-1-oxo-1-(p-tolyl)propan-2-yl" portion.

Nicotinate Moiety Precursor : Nicotinic acid (Pyridine-3-carboxylic acid) or one of its more reactive derivatives, such as nicotinoyl chloride.

The forward synthesis, therefore, focuses on the preparation of these two precursors and their subsequent coupling to form the final ester product.

Esterification Methodologies for Nicotinate Moiety Introduction

The formation of the ester link between the 2-hydroxy-1-(p-tolyl)propan-1-one and the nicotinic acid moiety can be accomplished through several established methods. The choice of method often depends on factors like substrate sensitivity, desired yield, and reaction conditions.

Direct condensation reactions are a common route for ester synthesis.

Fischer Esterification : This classic method involves reacting the carboxylic acid (nicotinic acid) and the alcohol (2-hydroxy-1-(p-tolyl)propan-1-one) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. googleapis.commasterorganicchemistry.com The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed. masterorganicchemistry.comgoogle.com The alcohol can be used in excess or as the solvent to shift the equilibrium. googleapis.com

Steglich Esterification : For milder reaction conditions, the Steglich esterification is a highly effective alternative. wikipedia.orgorganic-chemistry.org This method uses a coupling agent, typically a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP). wikipedia.orgorganic-chemistry.orgnih.gov The reaction proceeds by activating the carboxylic acid with DCC to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. organic-chemistry.org DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side reactions. wikipedia.orgorganic-chemistry.org This method is particularly useful for sensitive substrates and is generally performed at room temperature. wikipedia.org

Using Acyl Chlorides : A more reactive approach involves converting nicotinic acid to nicotinoyl chloride first. The resulting acyl chloride reacts vigorously with the alcohol, often at room temperature, to form the ester and hydrogen chloride gas. chemguide.co.uk This method is fast and generally high-yielding but requires the prior synthesis of the acyl chloride.

Table 1: Comparison of Condensation Reactions for Esterification
MethodReagentsKey ConditionsAdvantagesDisadvantages
Fischer EsterificationCarboxylic Acid, Alcohol, Strong Acid Catalyst (e.g., H₂SO₄)Heating, often with water removalUses inexpensive reagentsReversible; harsh conditions may not suit sensitive substrates
Steglich EsterificationCarboxylic Acid, Alcohol, DCC, DMAPRoom temperature, aprotic solventMild conditions, high yields, suitable for sensitive substrates wikipedia.orgorganic-chemistry.orgRequires stoichiometric coupling agent; byproduct (DCU) removal necessary
Acyl Chloride MethodAcyl Chloride, Alcohol, often a base (e.g., Pyridine)Often room temperatureFast, high-yielding, irreversibleRequires pre-synthesis of the reactive acyl chloride; produces corrosive HCl

Transesterification is an alternative strategy where an existing ester of nicotinic acid (e.g., methyl nicotinate or ethyl nicotinate) is reacted with the alcohol precursor, 2-hydroxy-1-(p-tolyl)propan-1-one. googleapis.comgoogle.com This equilibrium-driven process is catalyzed by either acids (like sulfuric acid) or bases (like sodium methoxide). googleapis.comgoogle.com To drive the reaction to completion, the lower-boiling alcohol byproduct (e.g., methanol) is typically removed by distillation under partial vacuum. google.com This method avoids the direct use of the free carboxylic acid.

Synthesis of the 1-Oxo-1-(p-tolyl)propan-2-yl Alcohol Precursor

The synthesis of the chiral alcohol precursor, 2-hydroxy-1-(p-tolyl)propan-1-one, is a critical step that establishes the carbon skeleton and the stereochemistry of the final product.

The foundational structure of the alcohol precursor is a p-tolyl ketone. The most direct method for synthesizing the parent ketone, 1-(p-tolyl)propan-1-one, is the Friedel-Crafts acylation. mdpi.com This electrophilic aromatic substitution reaction involves treating toluene with an acylating agent, such as propanoyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). mdpi.comnih.gov The reaction introduces the propanoyl group onto the aromatic ring, with a high preference for the para position due to the directing effect of the methyl group on the toluene ring.

The creation of the chiral α-hydroxy ketone, 2-hydroxy-1-(p-tolyl)propan-1-one, from a prochiral precursor requires a stereoselective transformation. A common strategy involves the asymmetric reduction of a corresponding α-diketone, 1-(p-tolyl)propane-1,2-dione.

The selective reduction of one of the two ketone groups in a prochiral 1,2-diketone can yield an enantiomerically enriched α-hydroxy ketone. rsc.orgfz-juelich.de This can be achieved using various methods:

Biocatalytic Reduction : Enzymes, such as dehydrogenases/reductases from microorganisms like Bacillus clausii, can catalyze the highly selective asymmetric reduction of prochiral 1,2-diketones to furnish α-hydroxy ketones with high enantiopurity. rsc.orgfz-juelich.de These enzymatic reactions are valued for their high stereoselectivity under mild conditions.

Chiral Reducing Agents : Chemical methods can employ chiral reducing agents. For instance, borohydride reagents modified with chiral ligands can preferentially deliver a hydride to one face of the prochiral ketone, leading to one enantiomer in excess. The presence of an existing hydroxyl group in the substrate can also direct the stereochemical outcome of a reduction at a nearby carbonyl group, a principle known as substrate-controlled stereoselection. google.com

The development of asymmetric synthesis, whether through chiral catalysts, reagents, or auxiliaries, is crucial for producing a single enantiomer of the desired chiral alcohol. mdpi.comuvic.caikiam.edu.ec

Table 2: Key Synthetic Steps and Intermediates
Target CompoundKey Precursor 1Key Precursor 2Synthetic Reaction Type
1-Oxo-1-(p-tolyl)propan-2-yl nicotinate2-hydroxy-1-(p-tolyl)propan-1-oneNicotinic acid (or derivative)Esterification (e.g., Condensation, Transesterification)
2-hydroxy-1-(p-tolyl)propan-1-one1-(p-tolyl)propane-1,2-dioneReducing Agent (Chemical or Biocatalytic)Asymmetric Reduction
1-(p-tolyl)propan-1-oneToluenePropanoyl chlorideFriedel-Crafts Acylation

Optimization of Synthetic Pathways and Reaction Efficiencies

Optimizing the synthesis of this compound primarily involves refining the conditions of the esterification reaction to maximize yield, minimize reaction time, and simplify purification. The key variables include the choice of catalyst, reaction temperature, solvent, and the molar ratio of the reactants.

Several catalytic systems can be employed for the esterification of 1-hydroxy-1-(p-tolyl)propan-2-one with nicotinic acid.

Acid Catalysis (Fischer-Speier Esterification): This classical method uses a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, continuous removal of the water byproduct is necessary, often achieved through azeotropic distillation. nih.gov Optimization would involve screening different acid catalysts, adjusting the catalyst loading, and selecting an appropriate solvent for azeotropic removal of water.

Coupling Agent-Mediated Esterification: Methods like the Steglich esterification utilize a coupling agent, such as a carbodiimide (e.g., N,N'-dicyclohexylcarbodiimide, DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP). rsc.org This approach is performed under mild, neutral conditions, which can be advantageous if the starting materials are sensitive to strong acids. rsc.org However, these reactions can have poor atom economy and generate stoichiometric byproducts that require removal. rsc.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15), offers significant advantages in terms of product purification and catalyst reusability. mdpi.commdpi.com The catalyst can be easily removed by simple filtration, reducing downstream processing efforts. Optimization involves selecting the most effective resin, determining the optimal catalyst loading, and studying its reusability over several cycles.

Enzymatic Catalysis: Biocatalysts, particularly lipases like Novozym 435, can offer high selectivity under very mild reaction conditions. nih.gov This can be particularly useful for complex molecules. Optimization studies would focus on enzyme concentration, temperature, and the molar ratio of substrates to achieve high conversion rates. nih.gov

A significant challenge in this specific synthesis can be the presence of the basic nitrogen atom in the nicotinic acid ring, which can neutralize acid catalysts or interfere with certain metal-based Lewis acid catalysts. acs.org This may necessitate the use of a larger amount of catalyst or the selection of a catalytic system that is tolerant to basic functional groups.

A hypothetical study to optimize reaction yield could involve varying the catalyst and the molar ratio of the alcohol to the acid, as illustrated in the table below.

EntryCatalystMolar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Yield (%)
1H₂SO₄ (5 mol%)1:1.21101265
2DCC/DMAP1:1.225885
3Amberlyst-151:1.51002478
4Novozym 4351:1.5454892

Sustainable Chemistry Considerations in Synthesis

Incorporating the principles of green chemistry is crucial for developing an environmentally responsible synthesis for this compound. This involves a holistic assessment of the entire synthetic route, from starting materials to final product purification.

Solvent Selection: The choice of solvent is a primary consideration. Traditional organic solvents often used in esterification, such as toluene or dichloromethane, are volatile and pose environmental and health risks. rsc.org Green chemistry encourages their replacement with safer, more sustainable alternatives like water, ethanol, or dimethyl carbonate (DMC). rsc.orgispe.orgmdpi.com The ideal green solvent would be non-toxic, derived from renewable resources, biodegradable, and recyclable.

Catalysis over Stoichiometric Reagents: Catalytic methods are inherently greener than stoichiometric ones because they reduce waste. ispe.org For instance, using a catalytic amount of a solid acid is preferable to using a stoichiometric amount of a coupling agent like DCC, which generates N,N'-dicyclohexylurea as a byproduct. rsc.org

Heterogeneous catalysts are particularly advantageous as they simplify separation and can often be recycled and reused, minimizing waste and cost. mdpi.commdpi.com

Biocatalysis using enzymes operates in mild, often aqueous, conditions, reducing energy consumption and avoiding the use of harsh reagents. mdpi.com

Atom Economy and Waste Reduction: The principle of atom economy dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Esterification itself is a condensation reaction that produces water as the only theoretical byproduct, leading to a high atom economy. However, waste is often generated from solvents, catalysts, and purification materials. Adopting continuous flow synthesis can improve efficiency, reduce waste, and enhance safety compared to traditional batch processing. ispe.org

Renewable Feedstocks: While the immediate precursors, nicotinic acid and 1-(p-tolyl)propan-2-one, are typically derived from petrochemical sources, a broader green chemistry perspective would explore their synthesis from renewable, bio-based feedstocks. acs.org For example, some platform chemicals derived from biomass could potentially be converted into the necessary synthetic intermediates.

The table below provides a comparative analysis of different synthetic approaches based on green chemistry principles.

MethodSolvent ChoiceCatalyst TypeWaste GenerationEnergy IntensityOverall Sustainability
Fischer EsterificationToluene (for azeotropy)Homogeneous (H₂SO₄)Moderate (acidic waste)High (reflux temp.)Low
Steglich EsterificationDichloromethaneStoichiometric ReagentHigh (byproduct)Low (room temp.)Low
Heterogeneous CatalysisDimethyl CarbonateSolid Acid (recyclable)LowModerate-HighHigh
Enzymatic CatalysisSolvent-free or Green SolventBiocatalyst (recyclable)Very LowLowVery High

By prioritizing methods that utilize recyclable catalysts, green solvents, and energy-efficient conditions, the synthesis of this compound can be aligned with the modern imperative for sustainable chemical manufacturing. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The frequencies of absorbed or scattered infrared radiation correspond to the vibrational modes of specific chemical bonds, providing a "molecular fingerprint."

An FTIR spectrum of 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate (B505614) would be expected to show characteristic absorption bands for its various functional groups. The most prominent peaks would likely be from the two carbonyl groups. The ester C=O stretch typically appears in the range of 1750-1735 cm⁻¹, while the ketone C=O stretch is usually found around 1725-1705 cm⁻¹. The exact positions can be influenced by conjugation and the electronic effects of neighboring groups. Other expected signals include C-O stretching vibrations for the ester linkage (around 1300-1000 cm⁻¹), C-H stretching from the aromatic and aliphatic parts of the molecule (around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively), and C=C and C=N stretching vibrations from the p-tolyl and pyridine (B92270) rings (in the 1600-1450 cm⁻¹ region).

Table 1: Predicted FTIR Spectral Assignments for 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester Carbonyl C=O Stretch 1750 - 1735
Ketone Carbonyl C=O Stretch 1725 - 1705
Aromatic Rings C=C/C=N Stretch 1600 - 1450
Ester C-O C-O Stretch 1300 - 1000
Aromatic C-H C-H Stretch 3100 - 3000

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, would provide complementary information to FTIR. Aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=C bonds of the p-tolyl and pyridine rings would be expected to be Raman active. While carbonyl groups are also Raman active, they are typically weaker than in the FTIR spectrum. Non-polar bonds and symmetric vibrations generally produce stronger Raman signals, making it a useful technique for probing the carbon skeleton of the molecule.

Electronic Spectroscopy for Chromophore Analysis

Electronic spectroscopy investigates the transitions of electrons between different energy levels upon absorption of ultraviolet or visible light. This provides information about the conjugated systems, or chromophores, within the molecule.

The UV-Vis spectrum of this compound would be dominated by the electronic transitions within the aromatic systems. Both the p-tolyl group and the nicotinate group are chromophores. One would expect to see π → π* transitions, characteristic of aromatic systems, likely appearing as strong absorption bands in the UV region (typically below 300 nm). The carbonyl groups also have n → π* transitions, which are generally weaker and may appear at longer wavelengths, potentially overlapping with the aromatic signals. The solvent used for analysis can influence the position and intensity of these absorption maxima.

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. For a molecule to be fluorescent, it must possess a rigid, planar, and conjugated system. While many aromatic compounds fluoresce, the presence of the ketone group could potentially lead to quenching of fluorescence through intersystem crossing. A study on a structurally related compound, 3-(1H-benzo[d] a2bchem.comresearchgate.netchemicalbook.comtriazol-1-yl)-1-oxo-1-m-tolylpropan-2-yl-nicotinate, did report fluorescence emission bands. This suggests that this compound may also exhibit fluorescence, likely with emission maxima in the violet-blue region of the spectrum. The Stokes shift, which is the difference between the absorption and emission maxima, would provide insight into the electronic and structural changes in the excited state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional and Stereochemical Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms.

For this compound, ¹H NMR would show distinct signals for each unique proton. The protons on the pyridine ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions relative to the nitrogen atom and the ester group. The protons of the p-tolyl group would also be in the aromatic region, likely showing a characteristic AA'BB' system (two doublets). The methyl group on the tolyl ring would give a singlet at around δ 2.3-2.5 ppm. The aliphatic protons—the methine (CH) and methyl (CH₃) of the propan-2-yl group—would appear further upfield. The chemical shift of the methine proton would be significantly influenced by the adjacent oxygen and carbonyl groups.

¹³C NMR would complement the ¹H NMR data by showing a signal for each unique carbon atom. The two carbonyl carbons (ester and ketone) would be the most downfield signals (typically δ 170-200 ppm). The carbons of the two aromatic rings would appear in the δ 120-160 ppm range, and the aliphatic carbons would be the most upfield. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: List of Compounds Mentioned

Compound Name
This compound
Nicotinic acid
1-hydroxy-1-(p-tolyl)propan-2-one

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound and, consequently, its elemental formula. For this compound (C₁₆H₁₅NO₃), HRMS would provide a highly accurate mass measurement, confirming its elemental composition. Furthermore, by analyzing the fragmentation pattern, one can deduce the structure of the molecule by identifying the stable fragments that are formed upon ionization.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction analysis would provide precise information about its atomic coordinates, bond lengths, bond angles, and torsional angles. This would allow for the unambiguous determination of its absolute stereochemistry if the molecule is chiral and crystallizes in a non-centrosymmetric space group.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1280

Note: This table is a hypothetical representation and actual experimental values may differ.

The crystal structure analysis would also reveal how the molecules of this compound are arranged in the crystal lattice. This includes the identification of any intermolecular interactions that stabilize the crystal packing. Given the structure of the molecule, one might expect to observe:

π-π stacking interactions between the aromatic rings (the p-tolyl group and the nicotinate ring) of adjacent molecules.

C-H···O hydrogen bonds , where a hydrogen atom attached to a carbon atom interacts with an oxygen atom of a neighboring molecule.

Computational Chemistry Investigations: Density Functional Theory Dft Studies

Theoretical Basis of DFT Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. dntb.gov.uafda.gov The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. dntb.gov.uaresearchgate.net This is a significant conceptual leap from traditional wavefunction-based methods, as it reduces the complexity of the problem from 3N spatial coordinates (for N electrons) to just three. dntb.gov.ua

In practice, DFT calculations are typically performed using the Kohn-Sham approach. This method approximates the complex, interacting system of electrons with a fictitious, non-interacting system that yields the same electron density. dntb.gov.ua The energy of the system is expressed as a functional of the electron density, comprising terms for kinetic energy, the external potential (from the nuclei), the classical Coulomb interaction (Hartree energy), and the exchange-correlation energy. materialsciencejournal.org The exchange-correlation functional is the critical component of DFT, accounting for all the complex many-body effects, and various approximations for it exist, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals like B3LYP. materialsciencejournal.org The choice of functional and a corresponding basis set—a set of mathematical functions used to build molecular orbitals—defines the level of theory for the calculation. tcichemicals.comresearchgate.net

Thermodynamic Property Calculations (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermodynamic properties are crucial for predicting the stability and spontaneity of chemical reactions. DFT calculations, particularly after vibrational frequency analysis, allow for the determination of key thermodynamic parameters such as enthalpy (H), entropy (S), and Gibbs free energy (G). nih.govresearchgate.net These properties are typically calculated over a range of temperatures to understand their temperature dependence.

The relationship between these properties is defined by the equation: ΔG = ΔH - TΔS

Where:

ΔG (Gibbs Free Energy) indicates the spontaneity of a process. A negative value suggests a spontaneous reaction, a positive value indicates a non-spontaneous reaction, and zero signifies equilibrium. libretexts.orgyoutube.com

ΔH (Enthalpy) represents the total heat content of a system. youtube.com

T is the temperature in Kelvin.

ΔS (Entropy) is a measure of the disorder or randomness of a system. youtube.com

For a molecule like BOTN, DFT calculations at the B3LYP/6-311G** level have been used to compute its thermodynamic properties. nih.gov The study revealed that the calculated thermodynamic properties are temperature-dependent, with correlative equations derived to express these relationships. nih.gov Generally, as temperature increases, both entropy and the heat capacity of the molecule also increase. mdpi.com

Table 1: Representative Thermodynamic Properties of a Related Compound (BOTN) at Standard Conditions (298.15 K)

PropertyValueUnit
Enthalpy (H)Illustrative ValuekJ/mol
Entropy (S)Illustrative ValueJ/mol·K
Gibbs Free Energy (G)Illustrative ValuekJ/mol
Heat Capacity (Cv)Illustrative ValueJ/mol·K

Chemical Reactivity Index Computations

The key reactivity descriptors include:

HOMO (Highest Occupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

Ionization Potential (I): The minimum energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of an atom's ability to attract shared electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as ω = χ² / (2η).

DFT calculations on various organic molecules have demonstrated the utility of these descriptors in understanding their chemical behavior. scirp.org For instance, the HOMO-LUMO gap can be tuned by altering the molecular structure, which is a key strategy in designing materials with specific electronic properties. researchgate.net

Table 2: Calculated Chemical Reactivity Indices for 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate (B505614) (Illustrative)

Reactivity IndexDefinitionIllustrative ValueUnit
EHOMOEnergy of the Highest Occupied Molecular OrbitalIllustrative ValueeV
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIllustrative ValueeV
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIllustrative ValueeV
Ionization Potential (I)-EHOMOIllustrative ValueeV
Electron Affinity (A)-ELUMOIllustrative ValueeV
Electronegativity (χ)(I + A) / 2Illustrative ValueeV
Chemical Hardness (η)(I - A) / 2Illustrative ValueeV
Chemical Softness (S)1 / (2η)Illustrative ValueeV⁻¹
Electrophilicity Index (ω)χ² / (2η)Illustrative ValueeV

Chemical Reactivity and Mechanistic Pathways

Hydrolysis Mechanisms of the Nicotinate (B505614) Ester Linkage

The ester linkage in 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield nicotinic acid and 1-hydroxy-1-(p-tolyl)propan-2-one. This process can be catalyzed by either acid or base, with each proceeding through a distinct mechanism. In biological systems, this hydrolysis can be mediated by esterase enzymes. nih.govdrugbank.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of the nicotinate ester typically proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. youtube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol moiety results in the formation of nicotinic acid. youtube.com The most common mechanism for this transformation is the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). A less common pathway, the AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular), may occur if the alkyl group of the ester can form a stable carbocation. ucoz.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, the ester undergoes saponification. This reaction involves the nucleophilic attack of the hydroxide ion on the carbonyl carbon. masterorganicchemistry.com This is typically a more efficient method for ester cleavage as the carboxylate salt formed is not reactive towards the alcohol. The most prevalent mechanism is the BAC2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, bimolecular), which involves the formation of a tetrahedral intermediate that subsequently collapses to expel the alkoxide leaving group. The BAL1 mechanism (Base-catalyzed, Alkyl-oxygen cleavage, unimolecular) is rare and would require the formation of a stable carbocation from the alcohol portion. ucoz.com

CatalystMechanismDescription
Acid (H⁺)AAC2Bimolecular nucleophilic acyl substitution involving protonation of the carbonyl, nucleophilic attack by water, and elimination of the alcohol. youtube.comucoz.com
Base (OH⁻)BAC2Bimolecular nucleophilic acyl substitution involving direct nucleophilic attack by hydroxide, formation of a tetrahedral intermediate, and elimination of the alkoxide. ucoz.commasterorganicchemistry.com

Transesterification Reactions with Alcohols and Phenols

Transesterification is a process where the alcohol moiety of an ester is exchanged for another. In the case of this compound, reaction with various alcohols or phenols can produce different nicotinate esters. This reaction can be catalyzed by either acids or bases. google.commasterorganicchemistry.comresearchgate.net The use of a large excess of the reactant alcohol can drive the equilibrium towards the desired product. masterorganicchemistry.com

Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of an alkoxide or phenoxide ion on the ester carbonyl. masterorganicchemistry.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol or phenol. masterorganicchemistry.com

ReactantCatalystProduct
MethanolAcid (H⁺) or Base (CH₃O⁻)Methyl nicotinate
EthanolAcid (H⁺) or Base (CH₃CH₂O⁻)Ethyl nicotinate
PhenolAcid (H⁺) or Base (PhO⁻)Phenyl nicotinate

Nucleophilic Acyl Substitution at the Ester Carbonyl

The ester carbonyl carbon of this compound is an electrophilic center that can be attacked by a wide range of nucleophiles, leading to nucleophilic acyl substitution. libretexts.orglibretexts.org This class of reactions proceeds through a characteristic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the leaving group (the 1-oxo-1-(p-tolyl)propan-2-oxide anion). masterorganicchemistry.comlibretexts.org The reactivity of the ester is generally lower than that of acid halides and anhydrides but greater than that of amides. youtube.com

Examples of nucleophiles that can participate in this reaction include:

Water: Leading to hydrolysis to form nicotinic acid. libretexts.org

Alcohols: Resulting in transesterification to form a new ester. libretexts.org

Amines: Causing aminolysis to produce the corresponding nicotinamide (B372718). libretexts.org

The favorability of a given nucleophilic acyl substitution reaction is dependent on the relative basicity of the nucleophile and the leaving group; the reaction will generally favor the formation of the weaker base. masterorganicchemistry.com

Reactivity of the p-Tolyl Ketone Moiety

The p-tolyl ketone portion of the molecule offers a second site for chemical reactions, distinct from the ester functionality.

The carbonyl carbon of the ketone is electrophilic and is susceptible to nucleophilic addition. masterorganicchemistry.com Unlike the ester, the ketone does not have a good leaving group attached to the carbonyl carbon. Therefore, upon nucleophilic attack, the resulting tetrahedral intermediate is typically protonated to yield an alcohol. libretexts.orglibretexts.org

Common nucleophiles for this reaction include:

Grignard Reagents (R-MgX): Addition of a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, these also yield tertiary alcohols.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): Reduction of the ketone with a hydride reagent produces a secondary alcohol.

Cyanide (CN⁻): Addition of cyanide, typically from a source like HCN or NaCN, forms a cyanohydrin. masterorganicchemistry.com

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both steric and electronic factors. libretexts.org

Ketones that have a hydrogen atom on the alpha-carbon can exist in equilibrium with their enol tautomer. wikipedia.orgopenstax.org This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen and the shifting of the pi-bond. wikipedia.org The interconversion between the keto and enol forms can be catalyzed by either acid or base. openstax.orgfiveable.me

Base-catalyzed enolization: A base removes an alpha-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol. openstax.orglibretexts.org

Acid-catalyzed enolization: The carbonyl oxygen is protonated, making the alpha-hydrogens more acidic. A weak base (like water) can then remove an alpha-hydrogen to form the enol. openstax.orgfiveable.me

For most simple ketones, the keto-enol equilibrium strongly favors the keto form. openstax.orglibretexts.org The enol form is, however, a crucial intermediate in many reactions of ketones.

The alpha-carbon of the ketone moiety is a site for substitution reactions that proceed through an enol or enolate intermediate. libretexts.orgmsu.edu The increased acidity of the alpha-hydrogens (pKa ~19-21 for ketones) allows for their removal by a suitable base. libretexts.org

Halogenation: In the presence of an acid and a halogen (Cl₂, Br₂, or I₂), the ketone can undergo monohalogenation at the alpha-position via an enol intermediate. wikipedia.orgpressbooks.pub Under basic conditions, polyhalogenation tends to occur because the introduction of an electron-withdrawing halogen increases the acidity of the remaining alpha-hydrogens. pressbooks.pubwvu.edu

Alkylation: The alpha-carbon can be alkylated by first forming an enolate ion with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This enolate then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. msu.eduwvu.edu This reaction is most effective with primary alkyl halides. wvu.edu

ReactionConditionsIntermediateProduct
HalogenationAcid (H⁺), X₂EnolMono-α-haloketone pressbooks.pub
HalogenationBase (OH⁻), X₂EnolatePoly-α-haloketone pressbooks.pub
Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)Enolateα-Alkylketone msu.eduwvu.edu

Reactivity of the Nicotinate Pyridine (B92270) Ring

The nitrogen atom in the pyridine ring of the nicotinate moiety significantly influences its chemical reactivity. This heteroatom imparts a degree of electron deficiency to the aromatic system, making it less susceptible to electrophilic aromatic substitution and more reactive towards nucleophiles. The reactivity is also modulated by the position of substitution on the ring.

Electrophilic Aromatic Substitution

The pyridine ring is generally resistant to electrophilic aromatic substitution (EAS) reactions due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. When such reactions do occur, they are typically sluggish and require forcing conditions. Substitution preferentially takes place at the 3- and 5-positions, as the intermediates formed by attack at these positions are less destabilized than those formed by attack at the 2-, 4-, or 6-positions.

For instance, the nitration of analogous aromatic esters like methyl benzoate requires strong acidic conditions (e.g., a mixture of concentrated nitric and sulfuric acids) and yields the meta-substituted product. umich.eduwikipedia.org Halogenation of deactivated aromatic rings also necessitates the use of a Lewis acid catalyst. nih.gov It can be inferred that similar conditions would be necessary for the electrophilic substitution of the nicotinate ring in the target molecule.

Table 1: General Conditions for Electrophilic Aromatic Substitution on Deactivated Aromatic Rings

ReactionReagentsTypical ConditionsExpected Product Regioselectivity
NitrationConc. HNO₃, Conc. H₂SO₄0°C to room temperature3- and 5-substitution
BrominationBr₂, FeBr₃Room temperature or gentle heating3- and 5-substitution
ChlorinationCl₂, AlCl₃Room temperature or gentle heating3- and 5-substitution

Nucleophilic Aromatic Substitution

In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic aromatic substitution (SNA), particularly when a good leaving group is present at the 2- or 4-position. The electron-withdrawing nitrogen atom helps to stabilize the negatively charged Meisenheimer-like intermediate formed during the reaction.

For nicotinate esters, the presence of a leaving group, such as a halogen, at the 2- or 4-position makes them susceptible to displacement by various nucleophiles. For example, 2-chloronicotinic acid esters can react with amines to form 2-aminonicotinic acid derivatives. google.comgoogle.com This type of reaction is a common strategy for the synthesis of substituted pyridines.

The reaction of organometallic reagents, such as Grignard or organolithium reagents, with nicotinate esters can also be considered a form of nucleophilic attack. While these reagents typically add to the ester carbonyl group, reactions involving nucleophilic attack on the pyridine ring, especially if activated, cannot be entirely ruled out under specific conditions. mt.comucalgary.ca

Table 2: Examples of Nucleophilic Aromatic Substitution on Nicotinate Derivatives

SubstrateNucleophileReagents/ConditionsProductReference
2-Chloronicotinic acid esterAmineBase, heat2-Aminonicotinic acid ester google.comgoogle.com
Ethyl nicotinatePhenylmagnesium bromideDiethyl ether3-Benzoylpyridine (after oxidation)Inferred from general reactivity

Oxidation and Reduction Processes

Oxidation: The nitrogen atom of the pyridine ring in nicotinate esters can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). umich.edugoogle.com The resulting N-oxide can exhibit altered reactivity and may be used as an intermediate in further synthetic transformations. For instance, nicotinic acid can be oxidized to nicotinic acid N-oxide. ucalgary.ca

Reduction: The pyridine ring of nicotinate esters can be reduced to a piperidine ring under catalytic hydrogenation conditions. For example, ethyl 2-picoline-4-carboxylate can be hydrogenated to ethyl 2-methylpiperidine-4-carboxylate using a palladium-carbon and rhodium-carbon catalyst mixture under pressure. google.com

The ester functionality of nicotinate esters can also be selectively reduced. Sodium borohydride, a relatively mild reducing agent, can reduce the ester group to a primary alcohol, often requiring the use of a co-solvent like methanol and refluxing in THF to proceed at a reasonable rate. researchgate.net For instance, methyl nicotinate can be reduced to 3-pyridylmethanol using a NaBH₄-MeOH system. It is important to note that sodium borohydride typically does not reduce the pyridine ring itself under these conditions. commonorganicchemistry.com

Table 3: Examples of Oxidation and Reduction of Nicotinate Derivatives

ReactionSubstrateReagents/ConditionsProductReference
N-OxidationNicotineH₂O₂, Citric acid, 80°CNicotine N'-oxide google.com
N-OxidationNicotinic acidH₂O₂, Acetic acidNicotinic acid N-oxide orgsyn.org
Ring ReductionEthyl 2-picoline-4-carboxylateH₂, Pd/C, Rh/C, 3-5 MPa, 30-50°CEthyl 2-methylpiperidine-4-carboxylate google.com
Ester ReductionMethyl nicotinateNaBH₄, MeOH, THF (reflux)3-Pyridylmethanol

Advanced Applications in Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The molecular structure of 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate (B505614) contains a stereocenter at the second carbon of the propan-2-yl group. This inherent chirality suggests its potential as a chiral building block in asymmetric synthesis. In principle, resolution of the racemic mixture of this compound could provide enantiomerically pure starting materials for the synthesis of complex chiral molecules.

However, a review of scientific literature does not yield specific examples or studies where 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate has been employed as a chiral building block. The utility of related chiral ketones and esters in asymmetric synthesis is well-documented, often serving as precursors to chiral alcohols, amines, and other functional groups. For instance, the asymmetric reduction of prochiral ketones is a common strategy to produce chiral secondary alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and natural products.

Table 1: General Strategies in Asymmetric Synthesis Utilizing Chiral Ketones and Esters

StrategyDescriptionPotential Product Classes
Asymmetric ReductionEnantioselective reduction of the ketone functionality to a hydroxyl group.Chiral alcohols, which can be further derivatized.
Asymmetric AminationConversion of the ketone to a chiral amine.Chiral amines and amides.
Enolate ChemistryUse of the chiral ester to control stereochemistry in aldol or alkylation reactions.Diastereomerically enriched carbonyl compounds.

While these general principles exist, their specific application to this compound has not been reported.

Design and Synthesis of Structurally Related Analogues

The synthesis of analogues of a lead compound is a fundamental aspect of medicinal chemistry and materials science. The structure of this compound offers several points for modification to create a library of structurally related compounds. These modifications could include:

Variation of the Aryl Group: The p-tolyl group could be replaced with other substituted or unsubstituted aryl or heteroaryl rings to investigate the effect of electronics and sterics on the molecule's properties.

Modification of the Nicotinate Moiety: The pyridine (B92270) ring of the nicotinate ester could be substituted at various positions, or replaced with other heterocyclic systems.

Alteration of the Propanone Linker: The length of the alkyl chain or the position of the carbonyl group could be modified.

Despite the theoretical possibilities for generating a diverse range of analogues, there is a lack of published research on the design and synthesis of compounds structurally related to this compound.

Exploration as a Ligand or Catalyst Precursor

The presence of a pyridine nitrogen atom and a carbonyl oxygen atom in this compound suggests its potential to act as a bidentate ligand for various metal centers. The formation of metal complexes could lead to the development of new catalysts for a range of organic transformations. The chiral center in the molecule could also be exploited in the design of chiral ligands for asymmetric catalysis.

The general field of coordination chemistry has seen the successful use of nicotinate and related pyridine-containing molecules as ligands in catalysis. However, specific studies detailing the synthesis of metal complexes with this compound and their application as catalysts or catalyst precursors are not found in the current body of scientific literature.

Utilization in Prodrug Design: Chemical Release Mechanisms and Esterase Interaction

The ester linkage in this compound makes it a candidate for investigation in prodrug design. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. Ester-based prodrugs are common and are often designed to be hydrolyzed by esterase enzymes.

In this context, this compound could theoretically be a prodrug of nicotinic acid (niacin) and 1-(p-tolyl)-1-hydroxypropan-2-one. The release of nicotinic acid would be initiated by the enzymatic cleavage of the ester bond by esterases.

Table 2: Conceptual Chemical Release Mechanism

StepProcessReactantEnzymeProduct(s)
1Ester HydrolysisThis compoundEsteraseNicotinic acid and 1-oxo-1-(p-tolyl)propan-2-ol

The rate and extent of this hydrolysis would depend on the specific esterase enzymes involved and the steric and electronic environment around the ester group. While the general principles of esterase-mediated prodrug activation are well-established, there is no specific research available that investigates the interaction of this compound with esterases or its potential as a prodrug.

Future Research Directions and Advanced Methodologies

Exploration of Novel Catalytic Systems for Efficient Synthesis

The synthesis of 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate (B505614), an ester, can be significantly enhanced through the development and implementation of novel catalytic systems. Traditional acid or base catalysts, while effective, often present challenges related to corrosion, waste generation, and product purification. mdpi.com Future research is poised to focus on heterogeneous catalysts and biocatalysts to circumvent these issues.

Heterogeneous Catalysts: Solid acid catalysts such as metal oxides, zeolites, and supported heteropoly acids are promising alternatives. mdpi.com For instance, nanostructured catalysts, like titanosilicate (TS-1) supported nickel-molybdenum (B8610338) oxides, have demonstrated high selectivity in related ester transformations. nih.gov The inherent advantages of heterogeneous catalysts include ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. Research efforts will likely concentrate on designing catalysts with optimized pore structures and active site distributions to maximize the yield and selectivity of the esterification or transesterification reaction leading to 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate.

Biocatalysts: Enzymes, particularly lipases, offer a highly selective and environmentally benign route to ester synthesis. These biocatalysts operate under mild conditions, reducing energy consumption and minimizing the formation of byproducts. The application of immobilized enzymes in packed-bed reactors could enable continuous and efficient production of the target compound.

A comparative overview of potential catalytic systems is presented in Table 1.

Catalyst TypeExamplesAdvantagesResearch Focus
Homogeneous Sulfuric Acid, Hydrochloric AcidHigh reaction ratesDevelopment of less corrosive and recyclable systems.
Heterogeneous Zeolites, Metal Oxides, Supported AcidsEase of separation, reusability, reduced wasteTailoring active sites and pore structures for selectivity. mdpi.com
Biocatalysts Immobilized LipasesHigh selectivity, mild conditions, environmentally friendlyImproving enzyme stability and reusability for industrial scale-up.
Novel Organocatalysts N-Heterocyclic Carbenes (NHCs)Metal-free, tunable reactivityExploring NHC-catalyzed acylation of secondary alcohols.

Development of Flow Chemistry Approaches for Continuous Production

The transition from batch to continuous manufacturing using flow chemistry presents a paradigm shift in the synthesis of fine chemicals and active pharmaceutical ingredients. acs.org The continuous production of this compound via flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater scalability and reproducibility.

A typical flow chemistry setup would involve pumping streams of the reactants, such as nicotinic acid (or a derivative) and 1-hydroxy-1-(p-tolyl)propan-2-one, through a heated reactor coil, potentially packed with a heterogeneous catalyst. The precise control over reaction parameters like temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize conversion and minimize byproduct formation. The integration of in-line purification techniques, such as liquid-liquid extraction or chromatography, can lead to a fully automated and continuous process from starting materials to the final, purified product.

Application of Machine Learning for Reaction Prediction and Optimization

Machine learning (ML) is rapidly emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes and optimizing reaction conditions with a high degree of accuracy. nih.gov For the synthesis of this compound, ML algorithms can be trained on datasets of similar esterification or transesterification reactions to build predictive models.

These models can help in:

Catalyst Selection: By analyzing the features of various catalysts and their performance in related reactions, ML can suggest novel and more efficient catalysts for the specific transformation. researchgate.net

Condition Optimization: ML algorithms can navigate the complex, multi-dimensional space of reaction parameters (temperature, pressure, solvent, catalyst loading, etc.) to identify the optimal conditions for maximizing the yield and purity of the desired product. u-tokyo.ac.jp

Predicting Reaction Outcomes: For a given set of reactants and conditions, ML models can predict the likely products and their relative abundances, thus guiding experimental design and saving resources.

The general workflow for applying machine learning in this context is illustrated in Table 2.

StepDescription
1. Data Collection Gather experimental data on related esterification reactions from literature and internal experiments.
2. Feature Engineering Represent molecules and reaction conditions as numerical descriptors.
3. Model Training Train machine learning models (e.g., neural networks, random forests) on the collected data. u-tokyo.ac.jp
4. Model Validation Evaluate the model's predictive power on a separate test set of data.
5. Prediction & Optimization Use the trained model to predict optimal catalysts and conditions for the synthesis of this compound.

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. Advanced in situ spectroscopic techniques are particularly well-suited for studying the synthesis of this compound.

Raman Spectroscopy: This technique is highly effective for monitoring reactions in real-time, even in complex mixtures. nih.gov By tracking the characteristic vibrational modes of the reactants and products, one can follow the progress of the esterification reaction and quantify the concentration of each species over time. open-raman.orgresearchgate.net This data is crucial for kinetic analysis and process optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy: Similar to Raman, FTIR can be used to monitor the disappearance of reactant peaks (e.g., the O-H stretch of the alcohol) and the appearance of product peaks (e.g., the C=O stretch of the ester). Attenuated Total Reflectance (ATR) probes are particularly useful for in situ monitoring in liquid-phase reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR is a powerful tool for obtaining detailed structural information about the species present in a reaction mixture as it flows through the spectrometer. This can help in identifying intermediates and byproducts, providing a deeper understanding of the reaction mechanism.

The application of these techniques can generate large datasets that, when coupled with kinetic modeling, can lead to a comprehensive understanding of the reaction dynamics.

Computational Modeling of Complex Reaction Networks

Computational chemistry provides a powerful lens through which to investigate reaction mechanisms and predict the behavior of chemical systems at a molecular level. For the synthesis of this compound, several computational approaches can be employed.

Density Functional Theory (DFT): DFT calculations can be used to elucidate the reaction mechanism of the esterification or transesterification process. researchgate.net By modeling the energies of reactants, transition states, and products, researchers can identify the most favorable reaction pathway and understand the role of the catalyst in lowering the activation energy. nih.govrsc.orgmdpi.comnih.gov This knowledge can guide the design of more effective catalysts.

Computational Fluid Dynamics (CFD): In the context of flow chemistry, CFD modeling can be used to simulate the fluid dynamics, heat transfer, and mass transport within the reactor. mdpi.compsu.eduyoutube.comresearchgate.net This allows for the optimization of reactor design and operating conditions to ensure efficient mixing and reaction performance. Particle-resolved CFD simulations can even model the behavior of individual catalyst particles in a packed-bed reactor. researchgate.net

The integration of these advanced methodologies holds the key to unlocking more efficient, sustainable, and economically viable routes for the synthesis of this compound and other valuable chemical compounds.

Q & A

Q. What synthetic methodologies are recommended for 1-Oxo-1-(p-tolyl)propan-2-yl nicotinate, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

  • Step 1: Start with esterification of nicotinic acid with 1-oxo-1-(p-tolyl)propan-2-ol under acidic catalysis (e.g., H₂SO₄) at 60–80°C. Monitor reaction progress via thin-layer chromatography (TLC).
  • Step 2: Optimize solvent polarity (e.g., dichloromethane vs. ethyl acetate) to improve solubility and reduce side reactions.
  • Step 3: Purify using column chromatography (silica gel, gradient elution with hexane/ethyl acetate). Validate purity via HPLC (>95%) and NMR (¹H/¹³C) for structural confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H NMR to confirm the presence of the p-tolyl aromatic protons (δ 7.2–7.4 ppm) and the ester carbonyl (δ 8.1–8.3 ppm for nicotinate). ¹³C NMR resolves the ketone (C=O) at ~200 ppm.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular ion alignment with the theoretical mass (C₁₆H₁₅NO₄).
  • Infrared (IR): Confirm ester C=O stretching (~1720 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store aliquots at 4°C, 25°C, and 40°C for 4–12 weeks. Monitor degradation via HPLC every 2 weeks.
  • Light Sensitivity: Expose to UV (254 nm) and visible light; quantify decomposition products using LC-MS.
  • Humidity Control: Use desiccators at 75% relative humidity to evaluate hygroscopicity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data across different in vitro models be resolved?

Methodological Answer:

  • Variable Control: Standardize cell lines (e.g., HepG2 vs. HEK293), culture conditions (e.g., serum-free media), and compound concentrations (dose-response curves).
  • Mechanistic Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity (e.g., kinase inhibition).
  • Data Reconciliation: Apply meta-analysis tools (e.g., RevMan) to compare EC₅₀ values across studies and identify outliers .

Q. What computational strategies are suitable for predicting the compound’s binding affinity with cytochrome P450 enzymes?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions between the nicotinate moiety and CYP3A4’s active site.
  • Molecular Dynamics (MD): Simulate binding stability over 100 ns trajectories (GROMACS/AMBER).
  • Free Energy Calculations: Apply MM-GBSA to estimate ΔG binding energies. Validate with in vitro CYP inhibition assays .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity for inflammatory targets?

Methodological Answer:

  • Analog Synthesis: Modify the p-tolyl group (e.g., halogen substitution) or ester linkage (e.g., replacing nicotinate with isonicotinate).
  • Biological Screening: Test analogs against COX-2, 5-LOX, and TNF-α using ELISA and qPCR.
  • Pharmacophore Mapping: Generate 3D-QSAR models (e.g., CoMFA) to identify critical functional groups .

Q. What experimental approaches address discrepancies in metabolic pathway predictions between in silico and in vivo models?

Methodological Answer:

  • Isotopic Labeling: Synthesize ¹⁴C-labeled compound for in vivo tracking (urine/feces analysis).
  • Microsomal Assays: Use human liver microsomes + NADPH to identify Phase I metabolites (LC-MS/MS).
  • Cross-Species Comparison: Compare rodent vs. human hepatocyte metabolism to validate translational relevance .

Methodological and Theoretical Framework Questions

Q. How should a PICOT framework be applied to formulate a hypothesis-driven study on this compound’s neuroprotective effects?

Methodological Answer:

  • Population (P): Primary hippocampal neurons exposed to oxidative stress.
  • Intervention (I): Treatment with this compound (1–10 µM).
  • Comparison (C): Untreated neurons vs. positive control (e.g., resveratrol).
  • Outcome (O): Neuronal viability (MTT assay) and ROS reduction (DCFDA fluorescence).
  • Time (T): 24–72 h post-treatment .

Q. What strategies ensure alignment of mechanistic studies with broader pharmacological theories?

Methodological Answer:

  • Theoretical Anchoring: Link findings to established pathways (e.g., NF-κB signaling in inflammation).
  • Iterative Hypothesis Testing: Refine experimental designs using feedback from preliminary data.
  • Interdisciplinary Integration: Combine pharmacokinetic (PK) models with pharmacodynamic (PD) endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.